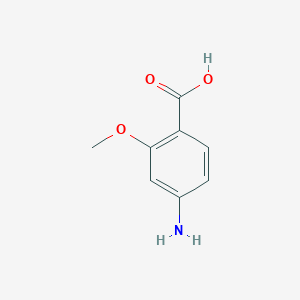![molecular formula C12H12N2O2 B016029 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 6649-91-8](/img/structure/B16029.png)
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Overview
Description
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as THPICA, is a naturally occurring compound found in plants and fungi. It is a member of the indole family of compounds, which are known for their pharmacological properties. THPICA has recently become of interest to the scientific community due to its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
Medicinal Chemistry and Drug Development :
- It is utilized in constructing diverse tetrahydro-α-carbolinediketopiperazine derivatives for potential medicinal use (Khan et al., 2015).
- Ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate shows significant antitumor activity against Hela cells in vitro (Hu et al., 2018).
- AZD9496, a compound derived from this acid, is a clinical candidate for treating advanced estrogen receptor-positive breast cancer, demonstrating high oral bioavailability (De Savi et al., 2015).
- It has been used in synthesizing compounds like 6g, which is a potent TRPV1 antagonist showing efficacy in pain models with minimal side effects (Li et al., 2019).
- Compound DM 5, derived from this acid, exhibited potent antidiabetic activity in animal models (Choudhary et al., 2011).
Chemical Synthesis and Organic Chemistry :
- It is useful in chemical reactions involving cycloalkane derivatives and enamines (Bobowski & Shavel, 1985).
- The synthesis of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, derived from this acid, is important for preparing various indole derivatives (Regina et al., 2014).
- It is involved in the synthesis of 1,2-substituted derivatives which are foundational for creating various 2,3-disubstituted indoles (Bobowski, 1983).
Analytical and Biochemical Applications :
- Alpha-carbolines derived from this acid are used as matrices in MALDI/TOF-MS, a technique for analyzing proteins and sulfated oligosaccharides (Nonami et al., 1997).
- Enzymes from chick and rat tissues catalyze the reaction of N-methyl tryptamine with 5-methyltetrahydrofolic acid to form derivatives of this compound (Mandel et al., 1974).
Additional Applications :
- It is used in the synthesis of novel antithrombotic compounds, like S002-333, studied for treating blood clots (Saxena et al., 2016).
- It contributes to the understanding of the structure of mutagenic compounds like 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (Murakami et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid, is the Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This compound has also been identified as an estrogen receptor modulator .
Mode of Action
This compound acts as a PDI inhibitor . It was first identified in a screen for compounds that prevent apoptosis induced by mutant huntingtin protein . The actions of this inhibitor helped to identify a new mechanism in which a cell death pathway is regulated by protein misfolding via PDI upregulation . As an estrogen receptor modulator, it interacts with estrogen receptors and modulates their activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the protein folding process and cell death pathways . By inhibiting PDI, it impacts the protein folding process, which can lead to the prevention of apoptosis (programmed cell death) induced by certain misfolded proteins . It also affects the estrogen receptor signaling pathway .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso, which could potentially enhance its bioavailability .
Result of Action
The result of the compound’s action is the suppression of apoptosis induced by certain misfolded proteins, such as the mutant huntingtin protein . This can protect cells, such as rat neurons, from cell death triggered by certain peptides . As an estrogen receptor modulator, it can also have effects on the treatment of cancer .
Action Environment
It’s worth noting that the compound is stable at temperatures of 2-8°c
Biochemical Analysis
Biochemical Properties
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid has been identified as an estrogen receptor modulator . This suggests that it interacts with estrogen receptors, which are proteins that bind the hormone estrogen and mediate its effects in the body .
Cellular Effects
In terms of cellular effects, this compound has been associated with anti-cancer activity . It has shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors . As an estrogen receptor modulator, it can bind to these receptors and influence their activity, potentially leading to changes in gene expression .
properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-4,11,13-14H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCIVVYTCDKDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904174 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6649-91-8 | |
| Record name | 1H-Pyrido(3,4-b)indole-1-carboxylic acid, 2,3,4,9-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006649918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid in organic synthesis?
A: This compound plays a crucial role in constructing diverse tetrahydro-β-carbolinediketopiperazine ring systems. These ring systems are found in various indole alkaloids, which have a wide range of biological activities. A study demonstrated its use in a novel synthetic strategy involving a Pictet–Spengler reaction followed by an Ugi-4CR and deprotection-cyclization reactions []. This approach allows for the efficient creation of structurally diverse compounds that could hold potential for medicinal chemistry applications.
A: While the provided abstracts do not delve into the specific decarboxylation mechanism of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid within biological systems, one abstract mentions that pyridoxal-5'-phosphate might play a catalytic role in this process []. Further research is needed to fully elucidate the mechanism and its implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

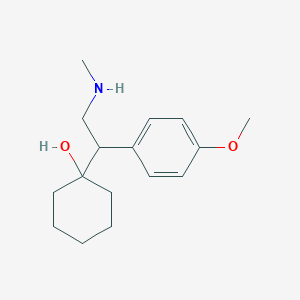



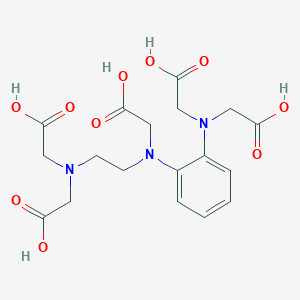
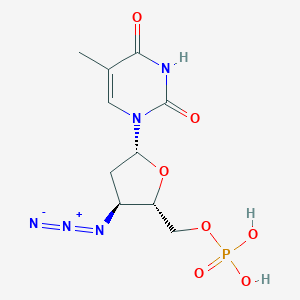
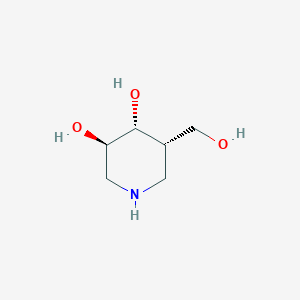
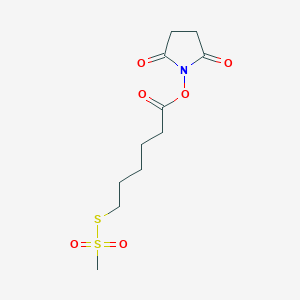


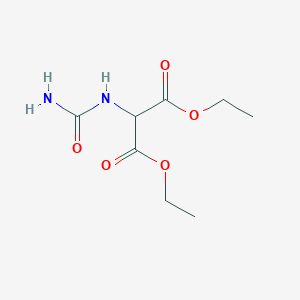
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)
